N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Computational Molecular Modeling (DFT, MM2)
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimized the geometry, revealing a dihedral angle of 28.4° between the imidazole and isoindole planes. The HOMO (-5.72 eV) localizes on the imidazole and carboxamide groups, while the LUMO (-1.89 eV) resides on the phenyl rings (Figure 2).
Table 2: Calculated vs. experimental bond lengths
| Bond | DFT (Å) | X-Ray (Å) |
|---|---|---|
| C5=O | 1.23 | 1.22 |
| N1–C9b | 1.47 | 1.46 |
Molecular mechanics (MM2) simulations predict a rotational barrier of 12.3 kcal/mol for the 4-methoxyphenyl group, favoring a coplanar arrangement with the carboxamide.
Tautomerism and Conformational Analysis
The compound exhibits keto-enol tautomerism at the C5 position, though the keto form dominates (>95%) due to resonance stabilization with the adjacent imidazole nitrogen. Conformational analysis identifies two stable rotamers:
- Rotamer A: 4-Methoxyphenyl group orthogonal to the carboxamide plane (population: 65%).
- Rotamer B: Coplanar arrangement (population: 35%), stabilized by C–H···O interactions.
The 9b-phenyl group adopts an axial orientation to minimize steric clash with the imidazole ring, as evidenced by NOESY correlations between H9b and H2/H3.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-23(29)27-16-15-26-22(28)20-9-5-6-10-21(20)24(26,27)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29) |
InChI Key |
WBHOAXZOIMZZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Condensation Reactions
The imidazo[2,1-a]isoindole scaffold is constructed through acid-catalyzed cyclocondensation. Using o-benzoylbenzoic acid derivatives and ethylenediamine under reflux in pyridine, the reaction eliminates water to form the bicyclic lactam intermediate 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (yield: 67–96%) . Stereoselectivity is achieved using p-sulfonic acid catalysts, with diastereomeric excess (de) values up to 99% . Substitution at the 9b-position is dictated by the aryl group in the o-benzoylbenzoic acid precursor, enabling direct incorporation of the phenyl group .
Key Reaction Parameters
Functionalization at the 1-Position: Carboxamide Installation
The 1-carboxamide group is introduced via a two-step sequence:
-
Amine Activation : Reduction of the lactam carbonyl in the core structure using lithium aluminum hydride (LiAlH₄) yields a secondary amine .
-
Isocyanate Coupling : Reaction with 4-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) forms the target carboxamide. This method, adapted from Ugi-azide protocols , achieves 65–76% yield under mild conditions (0°C to room temperature, 12 hours) .
Side Reaction Mitigation
-
Competing urea formation is suppressed by slow addition of isocyanate and strict moisture control .
-
Excess LiAlH₄ is quenched with wet ether prior to coupling to prevent over-reduction .
Regioselective Oxidation for 5-Oxo Group Formation
The 5-oxo group is introduced via oxidation of the tetrahydroisoindole intermediate. Catalytic RuCl₃ with NaIO₄ in a CCl₄/MeCN/H₂O system selectively oxidizes the C5 position without disrupting the carboxamide . This step proceeds in 83–92% yield, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .
Oxidation Conditions
Crystallographic Validation and Purity Optimization
Final products are recrystallized from ethyl acetate/hexane (3:1) to >99% purity, verified by HPLC . Single-crystal X-ray diffraction confirms the cis configuration of the 9b-phenyl and 5-oxo groups (CCDC deposition number: 2,025,319) .
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.512(2), 10.234(3), 12.789(4) |
| α, β, γ (°) | 90, 90, 90 |
| R Factor | 0.042 |
Comparative Analysis of Synthetic Routes
Three pathways were evaluated for scalability and efficiency:
Route A (Condensation → Oxidation → Amidation)
-
Total Yield: 58%
Route B (Ugi-Azide/Lactamization One-Pot )
-
Total Yield: 34%
Route C (Metal-Catalyzed C–H Activation )
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the condensation follows an N-acylation/exo-Diels-Alder pathway . The exo transition state is favored by 4.2 kcal/mol over endo, rationalizing the observed stereochemistry . Amidation proceeds via a tetrahedral intermediate, with rate-limiting isocyanate attack (ΔG‡ = 18.7 kcal/mol) .
Industrial-Scale Considerations
For kilogram-scale production, Route A is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various human tumor cell lines. For instance, it has shown promising results against cancer cells with mean GI values indicating effective cytotoxicity at low concentrations (around 15.72 μM) .
A detailed study conducted by the National Cancer Institute (NCI) assessed its efficacy across a panel of cancer cell lines, revealing an average cell growth inhibition rate of approximately 12.53% . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide has been evaluated for antimicrobial activity . Studies have shown that derivatives of isoindole compounds can exhibit significant antimicrobial effects against various pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to enhance yield and purity while minimizing side reactions .
Table: Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Key Steps |
|---|---|---|
| Method A | 75% | Cyclization followed by acylation |
| Method B | 65% | Direct condensation with phenolic compounds |
| Method C | 80% | Multi-component reaction involving isocyanides |
Case Studies and Research Insights
Several studies have documented the applications of this compound in drug development:
- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent through structure-activity relationship (SAR) analysis . The findings suggest modifications to enhance potency and selectivity against specific cancer types.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets involved in cancer progression . These insights are crucial for guiding further experimental validation.
- Pharmacokinetic Profiling : Recent investigations into the pharmacokinetics of the compound revealed favorable characteristics such as good absorption and metabolic stability . This information is vital for assessing its viability as a therapeutic candidate.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and core heterocycle. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Substitution at the 9b-position (phenyl vs. chlorophenyl) alters electronic and steric profiles. For example, the 4-chlorophenyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Group Effects :
- Carboxamide vs. Carbothioyl : The target compound’s carboxamide group (vs. carbothioyl in ) likely improves hydrogen-bonding capacity, critical for enzyme inhibition. However, the thioamide in may confer resistance to enzymatic degradation.
- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group (Target Compound) improves solubility compared to 4-chlorophenyl (), as methoxy is less hydrophobic than chloro.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for , involving condensation of isoindole precursors with activated carboxamide derivatives. In contrast, triazole-based analogs (e.g., ) require hydrazide intermediates and milder conditions.
Research Findings and Implications
- Thermodynamic Stability : The methoxy group in the target compound may reduce crystallinity compared to chloro-substituted analogs (), impacting formulation strategies.
- SAR Insights : Substituent modifications (e.g., replacing methoxy with fluoro or methyl groups) could optimize bioavailability, as seen in indole-carboxamide derivatives ().
Biological Activity
N-(4-methoxyphenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Imidazo[2,1-a]isoindole
- Functional Groups :
- Methoxy group (-OCH₃) on the phenyl ring
- Carbonyl group (C=O)
- Amide group (-CONH)
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle.
Case Study: Colchicine Binding Site Inhibition
In a study assessing novel colchicine binding site inhibitors (CBSIs), derivatives of imidazoisoindoles showed promising results in inhibiting tubulin polymerization. These compounds demonstrated superior antiproliferative activity against various cancer cell lines, including murine L1210 and human K562 leukemia cells . The specific interaction with the colchicine binding site suggests a potential pathway for anticancer activity.
Antimicrobial Activity
Some derivatives of imidazo[2,1-a]isoindoles have shown antimicrobial properties. The presence of specific functional groups may enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Tubulin Interaction
The primary mechanism identified for the anticancer activity of this class of compounds is their ability to bind to tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the methoxyphenyl moiety plays a crucial role in enhancing binding affinity .
Enzyme Inhibition
Certain studies have indicated that these compounds may also act as enzyme inhibitors. For example, they may inhibit specific kinases involved in cancer progression or other diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Disruption of bacterial cell membranes | |
| Enzyme Inhibition | Potential inhibition of kinases |
Table 2: Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinones or aminothiazole intermediates. Key steps include refluxing in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 3–5 hours under acidic conditions promotes cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1.0–1.1 equiv of reactants) and purification via recrystallization from DMF/acetic acid mixtures .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazo-isoindole core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry at the 9b-position .
Q. What are common impurities formed during synthesis, and how are they mitigated?
- Methodology : Byproducts often arise from incomplete cyclization or oxidation of the methoxyphenyl group. Thin-layer chromatography (TLC) and HPLC monitor reaction progress. Impurities are removed via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. Molecular docking identifies binding interactions with biological targets (e.g., enzymes). ICReDD’s approach combines reaction path searches and machine learning to prioritize derivatives with optimal steric and electronic profiles .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodology : Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example, replacing the 4-methoxyphenyl group with a fluorophenyl moiety may alter solubility and target affinity . Validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate) and orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What experimental strategies optimize reaction conditions using design of experiments (DOE)?
- Methodology : Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For instance, a central composite design can maximize yield while minimizing byproduct formation .
Q. How does the methoxyphenyl group influence pharmacokinetic properties such as solubility and metabolic stability?
- Methodology : Measure logP (octanol/water partition coefficient) to assess lipophilicity. In vitro metabolic stability assays (e.g., liver microsomes) evaluate susceptibility to oxidation. Compare with analogs bearing electron-withdrawing groups (e.g., chloro) to determine substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
